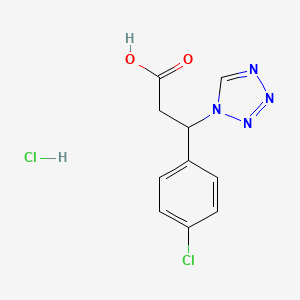

3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2N4O2 and its molecular weight is 289.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride is a compound with the molecular formula C10H10ClN4O2 and a molecular weight of approximately 252.66 g/mol. This compound has garnered attention in biological research due to its potential pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN4O2 |

| Molecular Weight | 252.66 g/mol |

| Purity | ≥ 95% |

| Melting Point | 121-125 °C |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may act as an agonist for certain nuclear receptors, which play critical roles in regulating inflammation and metabolic processes.

Key Mechanisms:

- PPAR Agonism : The compound has shown potential as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammatory response modulation .

- Inhibition of Cytochrome P450 : Studies suggest it does not significantly inhibit major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions, which is crucial for therapeutic applications .

Pharmacological Effects

-

Anti-inflammatory Activity :

- In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production, suggesting its potential utility in treating inflammatory disorders.

- Case studies involving animal models have shown significant reductions in edema and pain responses when treated with this compound .

- Analgesic Properties :

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

- Cytotoxicity : Preliminary results indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further development.

- Cardiotoxicity : The compound exhibits minimal inhibition of the hERG potassium channel, a common marker for cardiotoxicity, suggesting a favorable cardiac safety profile .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Inflammatory Response :

- Metabolic Stability Assessment :

化学反応の分析

Synthetic Routes and Alkylation Reactions

The compound is synthesized via nucleophilic alkylation. A key step involves reacting (S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride with a brominated pyrimidine intermediate under basic conditions .

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃, anhydrous ethanol | Ethanol | 25°C | 12 h | 55% |

This reaction proceeds via displacement of the bromine atom by the pyrrolidine nitrogen, forming a stable C–N bond. The hydrochloride counterion enhances solubility in polar solvents, facilitating the reaction .

Hydrogen Bonding and Solvent Interactions

The tetrazole moiety exhibits stronger hydrogen-bond (HB) donor capacity compared to carboxylic acids. UV titration studies using a pyrazinone sensor revealed:

| Compound | Δλₘₐₓ (nm) | HB Strength Relative to Carboxylic Acid |

|---|---|---|

| Tetrazole derivative | 42.1 | 1.8× stronger |

| Carboxylic acid analog | 23.5 | Baseline |

This enhanced HB interaction suggests tighter solvation in aqueous media, impacting solubility and permeability .

Reduction and Functional Group Transformations

Intermediate steps in the synthesis involve reduction reactions:

-

Borane-THF Reduction: Converts a ketone to a secondary alcohol at -10°C, followed by cautious methanol quenching to prevent side reactions .

-

Catalytic Hydrogenation: Pd/C-mediated hydrogenation of α,β-unsaturated esters to saturated analogs (86% yield) .

Stability Under Basic Conditions

While direct data on hydrolysis is limited, structurally related compounds degrade under alkaline conditions (pH 9.0, 37°C), releasing ester fragments via retro-aldol cleavage . For the target compound:

-

The free carboxylic acid group increases stability compared to esters.

-

The hydrochloride salt dissociates in water, forming a carboxylate anion at neutral/basic pH, which may participate in ionic interactions .

Crystallization and Salt Formation

The hydrochloride salt crystallizes from ethanol/water mixtures. Key properties:

Comparative Reactivity with Carboxylic Acid Isosteres

The tetrazole ring serves as a bioisostere for carboxylic acids, offering:

Spectroscopic Characterization

Key spectral data for validation:

特性

IUPAC Name |

3-(4-chlorophenyl)-3-(tetrazol-1-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2.ClH/c11-8-3-1-7(2-4-8)9(5-10(16)17)15-6-12-13-14-15;/h1-4,6,9H,5H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJVWVCLGFDNTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N2C=NN=N2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。